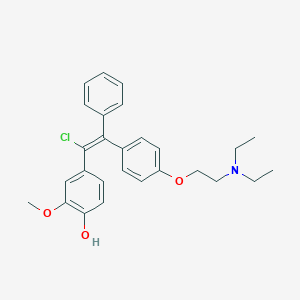

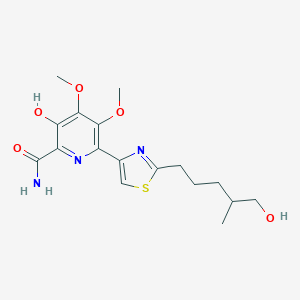

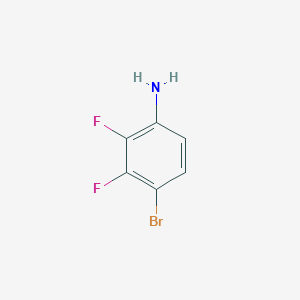

![molecular formula C15H13N2NaO6S B056154 Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 114549-95-0](/img/structure/B56154.png)

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, also known as sodium ceftiofur, is a third-generation cephalosporin antibiotic used in veterinary medicine. It is used to treat bacterial infections in cattle, swine, and other animals, and is not approved for use in humans. Sodium ceftiofur is a broad-spectrum antibiotic that works by inhibiting bacterial cell wall synthesis.

Mécanisme D'action

Sodium ceftiofur works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan strands and ultimately leading to bacterial cell death.

Biochemical and physiological effects:

Sodium ceftiofur has been shown to have minimal adverse effects on animals when used at recommended doses. It is rapidly metabolized and excreted in the urine, with a half-life of approximately 2 hours in cattle and swine. However, at high doses, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur can cause adverse effects, including diarrhea, vomiting, and injection site reactions.

Avantages Et Limitations Des Expériences En Laboratoire

Sodium ceftiofur is a useful tool in laboratory experiments for studying bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers. However, its use is limited to veterinary medicine and is not approved for use in humans.

Orientations Futures

There are several areas of future research for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. These include:

1. Development of new formulations and delivery methods to improve efficacy and reduce adverse effects.

2. Investigation of the pharmacokinetics and pharmacodynamics of Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur in different animal species.

3. Study of the mechanisms of resistance to Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur and development of strategies to overcome resistance.

4. Investigation of the potential for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur to be used in combination with other antibiotics to improve efficacy and reduce resistance.

5. Development of new antibiotics with improved activity and safety profiles for use in veterinary medicine.

In conclusion, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur is a valuable tool in veterinary medicine for treating bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers studying bacterial infections in animals. However, its use is limited to veterinary medicine and is not approved for use in humans. Further research is needed to improve its efficacy, reduce adverse effects, and develop new antibiotics with improved activity and safety profiles.

Méthodes De Synthèse

Sodium ceftiofur is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions. The synthesis involves the conversion of 7-ACA to a cephalosporin intermediate, which is then converted to the final product, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. The synthesis method is complex and requires specialized equipment and expertise.

Applications De Recherche Scientifique

Sodium ceftiofur has been extensively studied for its efficacy in treating bacterial infections in animals. It has been shown to be effective against a wide range of bacterial pathogens, including those that are resistant to other antibiotics. Sodium ceftiofur has also been studied for its pharmacokinetics, pharmacodynamics, and safety in animals.

Propriétés

Numéro CAS |

114549-95-0 |

|---|---|

Nom du produit |

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Formule moléculaire |

C15H13N2NaO6S |

Poids moléculaire |

372.3 g/mol |

Nom IUPAC |

sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H14N2O6S.Na/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19;/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22);/q;+1/p-1/t6-,9+,13-;/m1./s1 |

Clé InChI |

BMIXQDXRXMBDCL-UDPKUUJNSA-M |

SMILES isomérique |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

SMILES canonique |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

Synonymes |

(5R,6S)-3-(4-Carbamoylphenoxy)-6β-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)